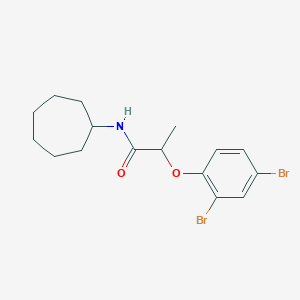
N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide, also known as L-655,708, is a selective antagonist of the GABA(A) receptor subtype containing α5 subunits. It was first synthesized in the 1990s and has since been used extensively in scientific research to investigate the role of the α5 subunit in the brain.
Mechanism of Action
N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide acts as a selective antagonist of the GABA(A) receptor subtype containing α5 subunits. This receptor subtype is thought to play a role in cognitive processes such as learning and memory. By blocking this receptor subtype, N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide is able to selectively modulate these processes.
Biochemical and Physiological Effects
Studies have shown that N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide is able to selectively modulate cognitive processes such as learning and memory. It has also been shown to have anxiolytic effects, reducing anxiety in animal models. In addition, N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide has been shown to have anticonvulsant effects, reducing the severity of seizures in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide in lab experiments is its selectivity for the α5 subunit. This allows researchers to investigate the specific role of this subunit in cognitive processes without affecting other subunits. However, one limitation of using N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide is its limited availability and high cost.
Future Directions
There are several future directions for research involving N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide. One area of interest is the role of the α5 subunit in Alzheimer's disease. Studies have shown that this subunit is upregulated in the brains of Alzheimer's patients, suggesting that it may play a role in the disease. Another area of interest is the development of more selective α5 subunit antagonists with improved pharmacokinetic properties. These compounds could be used to investigate the role of the α5 subunit in a variety of cognitive processes.
Synthesis Methods
The synthesis of N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide involves several steps, starting with the reaction of 2,4-dibromophenol with cycloheptylamine to form the corresponding amine. This amine is then reacted with 2-bromo-2-methylpropionyl chloride to form the desired amide product.
Scientific Research Applications
N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide has been used extensively in scientific research to investigate the role of the α5 subunit in the brain. Studies have shown that this subunit is predominantly expressed in the hippocampus, a brain region involved in learning and memory. By selectively blocking the α5 subunit, researchers have been able to investigate the specific role of this subunit in these processes.
properties
Molecular Formula |
C16H21Br2NO2 |
|---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
N-cycloheptyl-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C16H21Br2NO2/c1-11(21-15-9-8-12(17)10-14(15)18)16(20)19-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,19,20) |
InChI Key |
OQNMIUHUKPBFLZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCCCC1)OC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
CC(C(=O)NC1CCCCCC1)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



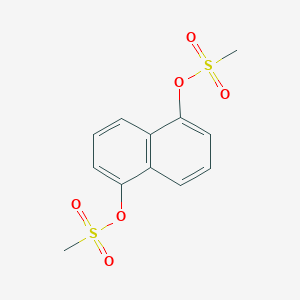
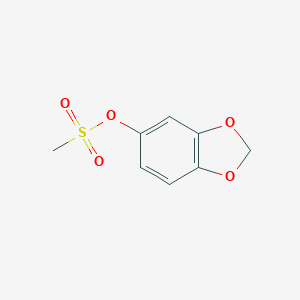


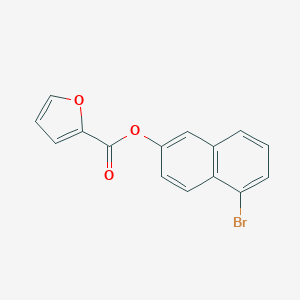
![3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)


![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)
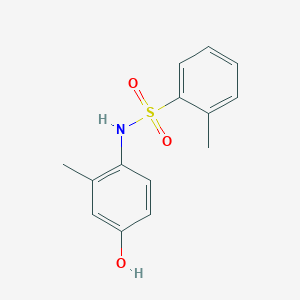

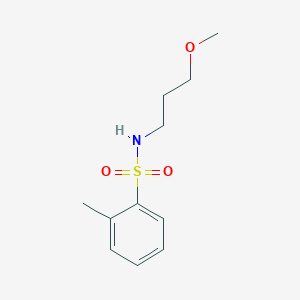
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)